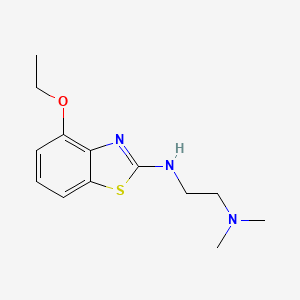

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-4-17-10-6-5-7-11-12(10)15-13(18-11)14-8-9-16(2)3/h5-7H,4,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWGBORUYVIKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a synthetic compound characterized by its unique structural features and potential biological activities. With a molecular formula of C13H19N3OS and a molecular weight of 265.38 g/mol, this compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H19N3OS |

| Molecular Weight | 265.38 g/mol |

| Purity | Typically >95% |

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.

Anticancer Activity

Recent research highlights the anticancer potential of benzothiazole derivatives. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be fully explored but is anticipated to be significant based on structural similarities with other active benzothiazoles.

Case Studies

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, compounds structurally related to this compound were tested against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. Results showed that these compounds induced significant apoptosis at concentrations as low as 10 µM.

The biological activity of this compound is hypothesized to involve several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : Benzothiazole derivatives often act as enzyme inhibitors in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Scientific Research Applications

Biological Activities

Research indicates that benzothiazole derivatives possess various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine exhibit significant antibacterial and antifungal properties. For instance, benzothiazole derivatives have been tested against various bacterial strains and demonstrated effective inhibition of growth .

- Anticancer Properties : The compound has potential anticancer effects due to its ability to induce apoptosis in cancer cells. In vitro studies have reported that benzothiazole derivatives can inhibit the proliferation of several cancer cell lines, including leukemia and breast cancer cells .

- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against human breast cancer cell lines. The compound showed a dose-dependent inhibition of cell growth and was found to induce apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Chemical Applications

Beyond biological activities, this compound has applications in:

- Catalysis : The compound can act as a ligand in metal complexation processes used in catalysis. Its ability to form stable complexes with transition metals makes it useful in various catalytic reactions .

- Synthesis of Novel Compounds : It serves as a precursor for synthesizing other benzothiazole-based compounds with enhanced properties for pharmaceutical applications .

- Material Science : The unique properties of this compound are being explored for developing new materials with specific functionalities in coatings and polymers.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole core and tertiary amine groups are susceptible to oxidation under specific conditions:

For example, oxidation with H₂O₂ may convert the thiazole sulfur to sulfoxide (S=O) or sulfone (O=S=O) groups, altering electronic properties for biological applications.

Reduction Reactions

The tertiary amine and benzothiazole ring can undergo reduction:

Selective reduction of the C=N bond in the benzothiazole ring could yield dihydrobenzothiazole derivatives.

Substitution Reactions

The ethoxy group and amine functionalities enable nucleophilic/electrophilic substitutions:

| Site | Reagents | Products | Conditions |

|---|---|---|---|

| Ethoxy group (-OCH₂CH₃) | HBr/HCl | Halogenated benzothiazole derivatives | Reflux, acidic medium |

| Tertiary amine (-N(CH₃)₂) | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | Room temperature |

For instance, the ethoxy group can be replaced by halogens via acid-catalyzed nucleophilic substitution .

Condensation Reactions

The primary amine in the diamine chain participates in Schiff base formation:

| Carbonyl Source | Conditions | Products | Applications |

|---|---|---|---|

| Aromatic aldehydes (e.g., PhCHO) | Ethanol, piperidine catalyst | Schiff base-linked benzothiazole hybrids | Antimicrobial agents |

| Keto compounds | Reflux in anhydrous solvent | Imidazolidine or thiazolidinone derivatives | Catalysis studies |

These reactions are pivotal in medicinal chemistry for synthesizing anti-tubercular and anti-cancer agents .

Metal Complexation

The diamine chain acts as a bidentate ligand for transition metals:

Such complexes exhibit enhanced catalytic activity in cross-coupling reactions and enzyme-mimetic studies .

Side Reactions and By-Product Formation

Industrial-scale synthesis often accompanies side reactions:

| By-Product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Cyclic dialkyldiamine | Intramolecular cyclization of diamine | Control intermediate concentration |

| Trialkylalkanetriamine | Reaction of intermediate with product | Optimize molar ratios and reaction time |

Patent data indicates that limiting the haloalkaneamine intermediate to ≤0.001 mol per mole of alkylamine minimizes by-products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can be contextualized by comparing it to benzothiazole derivatives with varying substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Lipophilicity: The 4-ethoxy group in the target compound increases lipophilicity compared to smaller substituents (e.g., methoxy or chloro), which may enhance bioavailability .

Biological Activity (Inferred): Ethylenediamine-linked benzothiazoles are associated with antimicrobial and anticancer properties. For example, N,N′-bis(benzamidine)ethane-1,2-diamine derivatives exhibit antifungal activity with low cytotoxicity . In indoloquinoline derivatives, ethylenediamine moieties correlate with strong cytotoxicity (IC₅₀ in nanomolar range), whereas bulkier substituents reduce potency .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methoxy or chloro) are more commonly synthesized, as evidenced by commercial availability .

- Ethoxy-substituted derivatives may require optimized conditions due to steric and electronic challenges in introducing the larger alkoxy group .

Stability and Handling :

- Diamine derivatives, including ethane-1,2-diamine analogs, are often unstable and require immediate use in subsequent reactions . This suggests that the target compound may necessitate careful storage (e.g., inert atmosphere, low temperatures).

Preparation Methods

Condensation of 2-Aminothiophenol with Ethyl Halides

- React 2-aminothiophenol with ethyl halides (e.g., ethyl bromide or ethyl chloride) under reflux conditions.

- Acidic or basic catalysts (e.g., potassium carbonate) facilitate nucleophilic substitution, leading to the formation of the 4-ethoxy-1,3-benzothiazole.

Formation of the Benzothiazole Derivative with Ethoxy Substituent

The ethoxy group at position 4 can be introduced via nucleophilic substitution on the benzothiazole ring or through esterification reactions involving 4-hydroxybenzothiazole derivatives.

Nucleophilic Substitution on 4-Hydroxybenzothiazole

- React 4-hydroxybenzothiazole with ethyl halides (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) to yield 4-ethoxy-1,3-benzothiazole.

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reactants | 4-Hydroxybenzothiazole + Ethyl iodide | 65-80% | , |

| Catalyst | K2CO3 | — | |

| Solvent | Acetone or DMF | — | |

| Temperature | 60-80°C | — | , |

| Time | 4-12 hours | — | , |

N,N-Dimethylation of Ethoxy-Benzothiazole Derivative

The amino group attached to the ethoxy-benzothiazole is then N,N-dimethylated to form the target compound.

Reductive Methylation

- React the amino benzothiazole derivative with formaldehyde and a reducing agent such as sodium cyanoborohydride or methyl iodide in the presence of a base.

Direct Methylation with Methyl Iodide

- Treat the amino compound with methyl iodide under reflux in an inert solvent like acetone, with a base such as potassium carbonate.

| Reaction Parameters | Conditions | Yield | References |

|---|---|---|---|

| Reagents | Methyl iodide + K2CO3 | 85-95% | |

| Solvent | Acetone | — | |

| Temperature | Reflux (~56°C) | — | |

| Time | 4-8 hours | — |

Overall Synthetic Route and Data Summary

Notes and Observations

- Reaction Optimization: Temperature, solvent choice, and molar ratios significantly influence yields and purity.

- By-product Formation: Side reactions such as over-alkylation or cyclic by-products can occur, requiring purification steps like recrystallization or chromatography.

- Purification: Typical purification involves column chromatography, recrystallization, or distillation, depending on the purity required.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and how do solvent selection and purification impact yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-ethoxy-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives under reflux in dichloromethane or ethanol at 40–60°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Monitoring reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures minimal byproducts .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) identify key signals: aromatic protons (δ 6.8–8.0 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and dimethylamino protons (δ 2.2–2.5 ppm) .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves bond lengths (e.g., C-N: ~1.35 Å) and dihedral angles, confirming the benzothiazole-ethylenediamine linkage. SHELX software is standard for refining crystallographic data .

Advanced Research Questions

Q. What experimental approaches elucidate the compound's interactions with biological targets like DNA or kinases?

- Methodological Answer :

- DNA intercalation : UV-Vis titration (hypochromicity at 260 nm) and viscometric measurements (increase in DNA solution viscosity) validate intercalation. Competitive assays with ethidium bromide further quantify binding affinity .

- Kinase inhibition : Cell-free enzymatic assays (e.g., cdk2/cyclin E inhibition) using ATP analogs and fluorescence-based detection (e.g., ADP-Glo™) measure IC50 values. Discrepancies between kinase inhibition and cytotoxicity (e.g., IC50 vs. cell viability assays) suggest off-target effects, requiring RNA-seq or proteomics for pathway analysis .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or compound stability. Strategies include:

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HT-29, HepG2) with standardized protocols .

- Metabolic stability testing : LC-MS/MS monitors compound degradation in cell culture media. Adjusting serum concentrations (e.g., 5–10% FBS) minimizes nonspecific binding .

- Target deconvolution : CRISPR-Cas9 knockout screens identify genes modulating activity, distinguishing kinase-dependent vs. DNA-mediated effects .

Q. What structural modifications enhance the compound's biological activity or selectivity?

- Methodological Answer :

- Side-chain variation : Replacing the ethoxy group with bulkier substituents (e.g., isopropoxy) increases lipophilicity (logP >3) and membrane permeability, as shown in analogs with improved antiproliferative activity (IC50 <1 μM in H-460 cells) .

- Amine substitution : Introducing cyclic amines (e.g., pyrrolidine) instead of dimethylamine improves selectivity for kinase isoforms (e.g., cdk2 vs. cdk4). Molecular docking (AutoDock Vina) predicts binding poses, validated by SPR binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.